![molecular formula C12H21NO2 B1521878 tert-Butyl (4-methylenecyclohexyl)carbamate CAS No. 725255-70-9](/img/structure/B1521878.png)
tert-Butyl (4-methylenecyclohexyl)carbamate
Overview
Description
Scientific Research Applications
Applications in Organic Synthesis
Methylene-carbenoid Reagent : A study by Yan et al. (2004) demonstrates the use of a CH2Cl2-Mg-TiCl4-system, which includes tert-butyl ester, for methylenation of esters. This highlights the reagent's potential for large-scale synthesis due to its exceptional reactivity and selectivity (Yan et al., 2004).
Synthesis of Carbocyclic Analogs : Ober et al. (2004) used tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, illustrating its role in synthesizing nucleotide analogs (Ober et al., 2004).
Applications in Material Science
- Nanofiber Construction : Sun et al. (2015) explored the use of tert-butyl modified carbazole derivatives in constructing blue emissive nanofibers. These nanofibers, particularly those with tert-butyl moiety, showed potential as fluorescent sensory materials for detecting various acid vapors (Sun et al., 2015).
Applications in Environmental Science
- VOCs Removal : Research by Gironi and Piemonte (2011) involved the adsorption of methyl tert-butyl ether (MTBE) and cyclohexane in environmental contexts. This study is relevant for understanding the interaction of tert-butyl compounds with other chemicals in environmental remediation (Gironi & Piemonte, 2011).
Applications in Pharmaceutical Chemistry
Protected Amine Synthesis : Lebel and Leogane (2005) demonstrated a method to form tert-butyl carbamate, a protected amine, through a Curtius rearrangement process. This method can be applied in synthesizing a variety of protected amino acids, showcasing its versatility in pharmaceutical synthesis (Lebel & Leogane, 2005).
Synthesis of Spirocyclopropanated Analogues : Research by Brackmann et al. (2005) utilized tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate in synthesizing spirocyclopropanated analogues of certain insecticides. This demonstrates its use in creating structurally complex molecules for agricultural applications (Brackmann et al., 2005).
Synthesis of Factor Xa Inhibitors : Wang et al. (2017) developed a route for preparing stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, a key intermediate for synthesizing factor Xa inhibitors. This highlights its role in the development of therapeutic agents (Wang et al., 2017).
properties
IUPAC Name |
tert-butyl N-(4-methylidenecyclohexyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-9-5-7-10(8-6-9)13-11(14)15-12(2,3)4/h10H,1,5-8H2,2-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORBKRGGCPRUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=C)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-methylenecyclohexyl)carbamate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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